molecular formula C19H15BrF3NO2 B287966 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

Katalognummer B287966
Molekulargewicht: 426.2 g/mol
InChI-Schlüssel: LSXHQQBCFABOJC-BJMVGYQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one, also known as EF24, is a synthetic curcumin analog that has been extensively studied for its potential therapeutic applications in various diseases. It is a yellow crystalline powder that is soluble in organic solvents and exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties.

Wirkmechanismus

The mechanism of action of 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one involves the modulation of various signaling pathways that are involved in cancer, inflammation, and neurodegenerative disorders. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also inhibits the activation of STAT3, a transcription factor that is involved in cancer and inflammation. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also induces the activation of Nrf2, a transcription factor that plays a key role in antioxidant defense and detoxification.
Biochemical and Physiological Effects
4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines, and reducing the activation of NF-κB. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also exhibits neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has several advantages for lab experiments, including its high solubility in organic solvents, stability at room temperature, and low toxicity. However, 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also has some limitations, including its poor aqueous solubility, which can limit its use in certain experiments.

Zukünftige Richtungen

For 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one research include exploring its potential as a chemotherapeutic agent, investigating its neuroprotective properties in neurodegenerative disorders, and optimizing its pharmacokinetic properties for clinical use.

Synthesemethoden

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one can be synthesized through a multi-step process involving the reaction of curcumin with various reagents. The first step involves the synthesis of the intermediate compound, 4-bromo-3-methoxyphenol, through the reaction of 4-bromo-3-nitrophenol with sodium methoxide. The intermediate compound is then reacted with ethylamine to form the ethylamino derivative. The final step involves the reaction of the ethylamino derivative with 4-(trifluoromethyl)phenylacetyl chloride to form 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one.

Wissenschaftliche Forschungsanwendungen

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to exhibit anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines, including breast, lung, prostate, and colon cancer. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines, and reducing the activation of NF-κB, a transcription factor that plays a key role in inflammation. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has also been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Eigenschaften

Produktname

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

Molekularformel

C19H15BrF3NO2

Molekulargewicht

426.2 g/mol

IUPAC-Name

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H15BrF3NO2/c1-2-24-16-9-8-14(20)11-15(18(16)26)17(25)10-5-12-3-6-13(7-4-12)19(21,22)23/h3-11H,2H2,1H3,(H,24,26)/b10-5+

InChI-Schlüssel

LSXHQQBCFABOJC-BJMVGYQFSA-N

Isomerische SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br

Kanonische SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.